

Comparative Analysis of AR-A014418 Cross-reactivity with Other Kinases

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Compound of Interest

Compound Name: AR-A014418

Cat. No.: B1665154

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor **AR-A014418**'s cross-reactivity profile against a panel of other kinases. The data presented is intended to assist researchers in evaluating the selectivity of this compound for its primary target, Glycogen Synthase Kinase 3 (GSK-3), and understanding its potential off-target effects.

Introduction

AR-A014418 is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3).^{[1][2][3][4]} Its high specificity is crucial for its utility as a research tool and its potential as a therapeutic agent. This guide summarizes the available data on its cross-reactivity with a broad range of other protein kinases.

Quantitative Data on Kinase Cross-reactivity

AR-A014418 has been demonstrated to be highly selective for GSK-3. An in-vitro screen of **AR-A014418** at a concentration of 10 μ M against a panel of 26 other kinases showed no significant inhibition.^{[1][5]} The IC₅₀ values for two closely related kinases, cdk2 and cdk5, were found to be greater than 100 μ M, highlighting the compound's specificity.^{[1][5]}

The following table summarizes the percentage of remaining kinase activity in the presence of 10 μ M **AR-A014418**, providing a quantitative measure of its cross-reactivity. A lower percentage of remaining activity indicates a higher degree of inhibition.

Kinase Target	% Activity Remaining at 10 μ M AR-A014418
GSK3 β	3
CDK2-Cyclin A	23
ERK8 (MAPK15)	37
IRR	45
DYRK1A	50
HIPK2	53
PAK4	66
PRAK	67
PKA	68
PIM3	69
PKC zeta	70
Aurora B	71
DYRK3	71
AMPK	72
JNK2	72
CAMKK beta	73
PDK1	74
PAK6	74
SRPK1	74
IKK beta	75
MARK3	75
MELK	75
S6K1	75

BRSK2	76
CAMK1	76
PAK5	76
MKK1	77
PLK1	78
TBK1	78
CAMKK alpha	79
CK2	79
RSK1	79
JNK1	80
Lck	80
MNK1	80
MST2	80
MSK1	80
p38 delta MAPK	80
PKC alpha	80
Src	81
DYRK2	81
MAPKAP-K3	81
NEK2a	81
CSK	82
CHK1	83
IKK epsilon	83
PIM1	83

ROCK 2	83
Aurora C	84
RSK2	84
PKB beta	85
PRK2	85
SGK1	87
HIPK3	88
CK1 delta	89
p38 gamma MAPK	89
PHK	90
SmMLCK	90
FGF-R1	91
JNK3	91
NEK6	91
PIM2	92
PKD1	92
CHK2	93
ERK2	94
MNK2	94
PKB alpha	95
NEK7	96
EF2K	98
MST4	99
EPH-A2	101

ERK1	101
p38 beta MAPK	102
MAPKAP-K2	103
SYK	107
p38 alpha MAPK	109
YES1	111

Data sourced from the International Centre for Kinase Profiling, University of Dundee.

Experimental Protocols

In Vitro Kinase Assay: Scintillation Proximity Assay (SPA)

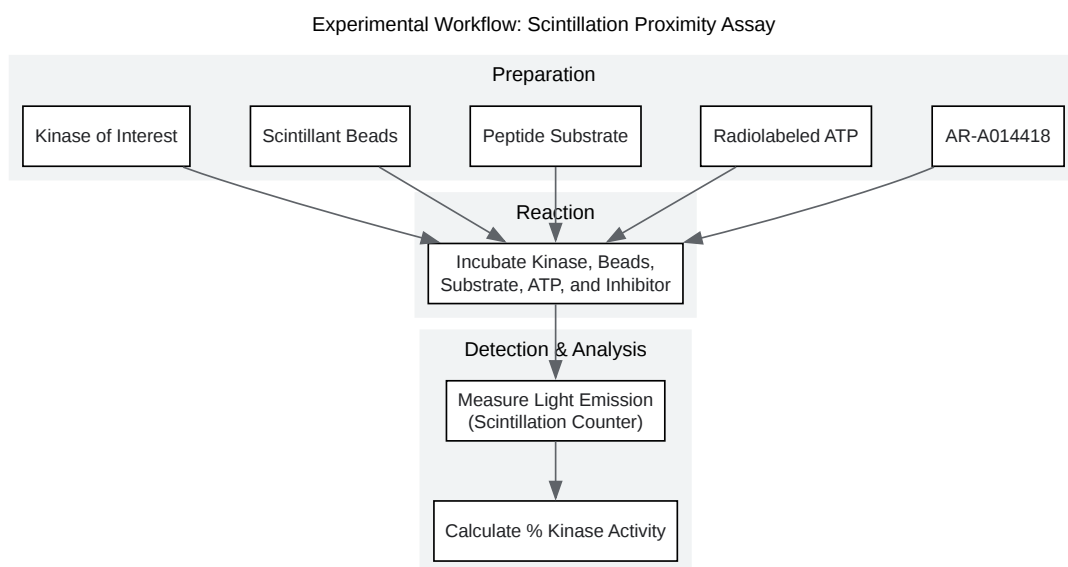
The cross-reactivity profiling of **AR-A014418** was primarily determined using a scintillation proximity assay. This method measures the transfer of energy from a radiolabeled substrate to a scintillant-impregnated bead, which only occurs when the substrate is in close proximity to the bead (i.e., bound to the kinase).

Key Steps:

- **Immobilization:** The kinase of interest is attached to the surface of a scintillant-containing bead.
- **Reaction Mixture:** The kinase-coated beads are incubated in a reaction buffer containing a specific peptide substrate and radiolabeled ATP (e.g., [γ - ^{33}P]ATP).
- **Inhibition:** Test compounds, such as **AR-A014418**, are added to the reaction mixture at various concentrations.
- **Kinase Reaction:** If the kinase is active, it will phosphorylate its substrate using the radiolabeled ATP.
- **Detection:** The phosphorylated, radiolabeled substrate binds to the bead, bringing the radioisotope close enough to the scintillant to produce a light signal. The amount of light

emitted is proportional to the kinase activity.

- Quantification: The light signal is measured using a scintillation counter. A decrease in the signal in the presence of the test compound indicates inhibition of the kinase.



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Caption: Workflow of the scintillation proximity assay for kinase inhibition.

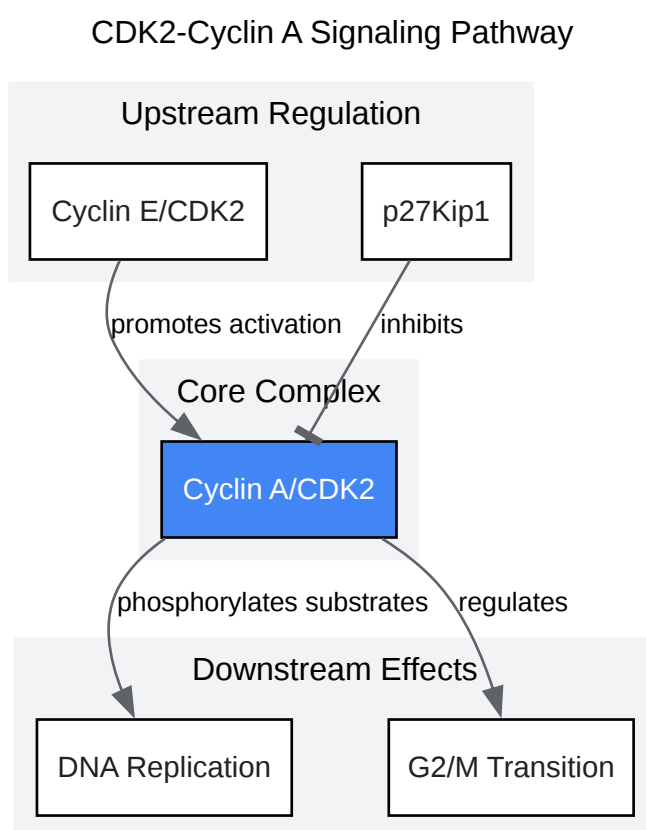
Signaling Pathways of Off-Target Kinases

While **AR-A014418** is highly selective, the data reveals some minor inhibition of other kinases at a concentration of 10 μM . Understanding the signaling pathways of these off-target kinases

is important for interpreting experimental results.

1. CDK2-Cyclin A Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) in complex with Cyclin A plays a crucial role in the regulation of the cell cycle, particularly during the S and G2 phases. It is involved in the initiation and progression of DNA replication.



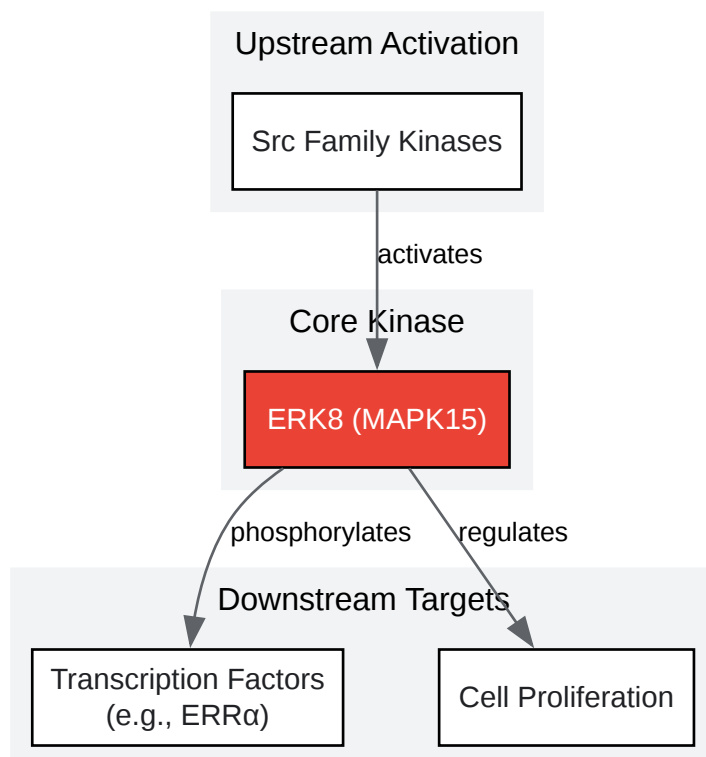
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Caption: Simplified CDK2-Cyclin A signaling pathway.

2. ERK8 (MAPK15) Signaling Pathway

Extracellular signal-regulated kinase 8 (ERK8), also known as Mitogen-activated protein kinase 15 (MAPK15), is an atypical MAP kinase. Its precise signaling cascade is not as well-defined as other MAPKs, but it is implicated in regulating transcription and cell proliferation.

ERK8 (MAPK15) Signaling Pathway

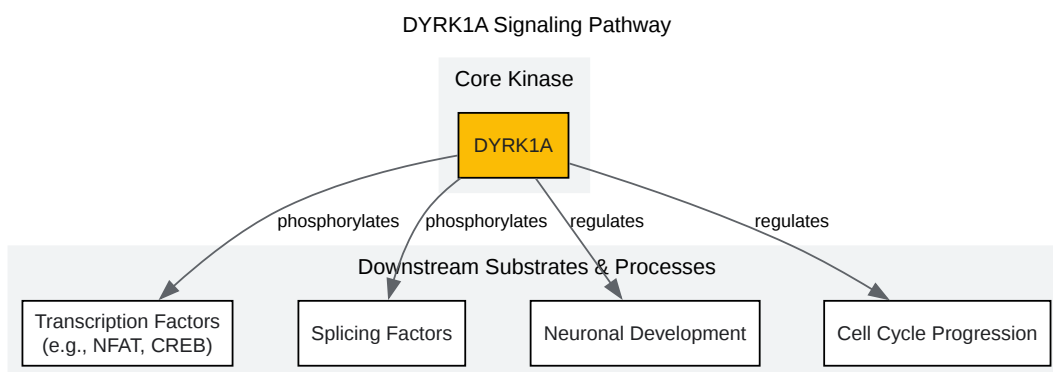


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Caption: Overview of the ERK8 (MAPK15) signaling pathway.

3. DYRK1A Signaling Pathway

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is involved in a wide range of cellular processes, including neurodevelopment, cell proliferation, and signal transduction. It has a diverse set of substrates.



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Caption: Key substrates and cellular processes regulated by DYRK1A.

Conclusion

The available data strongly supports the classification of **AR-A014418** as a highly selective inhibitor of GSK-3. While minor off-target effects on kinases such as CDK2-Cyclin A, ERK8, and DYRK1A are observed at high concentrations (10 μ M), its selectivity profile makes it a valuable tool for studying the specific roles of GSK-3 in various biological processes.

Researchers should, however, remain mindful of these potential off-target interactions when designing and interpreting experiments, particularly when using the inhibitor at concentrations approaching the micromolar range.

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